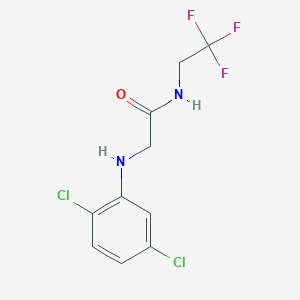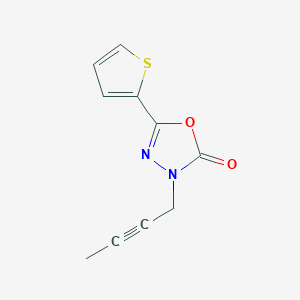
2,2-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)propanamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in cell proliferation and DNA synthesis. Additionally, it may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2,2-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)propanamide can induce changes in biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and DNA synthesis. Additionally, it has been shown to induce apoptosis in cancer cells. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)propanamide in lab experiments is its potential as a pharmaceutical agent. It has been shown to have antitumor activity and may have potential as an anti-inflammatory agent and as an inhibitor of bacteria and fungi. However, one limitation of using this compound is that its mechanism of action is not fully understood. Further studies are needed to fully understand its potential as a pharmaceutical agent.
Zukünftige Richtungen
There are several future directions for research on 2,2-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)propanamide. One direction is to further study its mechanism of action to better understand how it inhibits the growth of cancer cells and bacteria and fungi. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for use as a pharmaceutical agent. Finally, research could focus on developing derivatives of this compound with improved activity and selectivity.
Synthesemethoden
The synthesis of 2,2-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)propanamide has been achieved through several methods. One such method involves the reaction of 2,2-dimethylpropanoic acid with N-(2-hydroxyethyl)morpholine in the presence of a coupling agent. Another method involves the reaction of 2,2-dimethylpropanoic acid with N-(2-chloroethyl)morpholine followed by the addition of sodium hydroxide and heating. These methods have been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)propanamide has been studied for its potential as a pharmaceutical agent. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)10(15)12-8-9(14)13-4-6-16-7-5-13/h4-8H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPMKPNOFXWIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-dimethylphenyl)methyl]-N-methyl-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7565269.png)
![7-(4-Phenylphenoxy)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7565275.png)
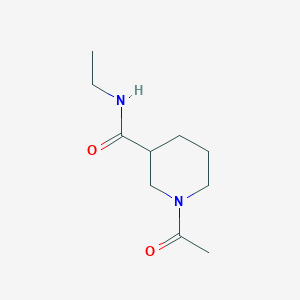


![N,2,4-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7565308.png)
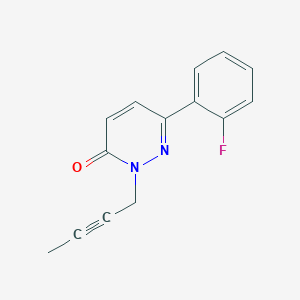
![1-oxido-N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]pyridin-1-ium-2-carboxamide](/img/structure/B7565320.png)
![N-[(2,5-dimethylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine](/img/structure/B7565328.png)
![3-ethyl-N-methyl-4-oxo-N-[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B7565336.png)
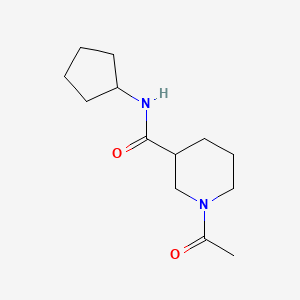
![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7565347.png)
